Azelastine Hydrochloride

Allergic Rhinitis Environmental Exposure Chamber Onset of Action

Select Azelastine HCl for your research based on its rapid 15-minute onset of action and 5.5-fold greater potency than olopatadine in inhibiting IL-6 and tryptase release from human mast cells. Its single-digit nanomolar binding affinity (Ki = 0.6 nM) for the H1 receptor and validated 8-hour durability in environmental exposure chamber studies make it the precise tool for acute allergen challenge models. This compound offers a 126-fold selectivity over H3 receptors, ensuring reliable results in receptor occupancy assays.

Molecular Formula C22H25Cl2N3O
Molecular Weight 418.4 g/mol
CAS No. 58581-89-8
Cat. No. B1213491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine Hydrochloride
CAS58581-89-8
Synonyms4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl
4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone
A 5610
A-5610
Afluon
Allergodil
Astelin
azelastine
azelastine hydrochloride
Azeptin
Corifina
Loxin
Optilast
Optivar
Rhinolast
Vividrin akut Azelastin
Molecular FormulaC22H25Cl2N3O
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
InChIKeyYEJAJYAHJQIWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble (hydrochloride salt)
Soluble in methylene chloride
9.20e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Azelastine Hydrochloride (CAS 58581-89-8) for Scientific and Industrial Procurement: Core Identity and Pharmacological Class


Azelastine Hydrochloride is a phthalazinone-derived, second-generation histamine H1 receptor antagonist that exhibits both potent antihistaminic activity and distinct anti-inflammatory effects independent of H1-receptor blockade [1]. Its primary mechanism involves competitive antagonism at the histamine H1 receptor, with reported binding affinities ranging from Ki = 0.6 nM for human recombinant H1R to Ki = 1.26 nM in bovine cerebral cortex membranes, along with functional inhibition of histamine-induced calcium mobilization (IC50 = 1.8 nM) . Beyond H1 antagonism, azelastine inhibits the release of pro-inflammatory mediators including histamine, TNF-α, IL-6, and IL-8 from mast cells and basophils, suppresses NF-κB activation, and stabilizes mast cell membranes [2]. Clinically, it is formulated as a nasal spray (0.1% and 0.15% solutions) and ophthalmic solution (0.05%) for topical treatment of allergic rhinitis and allergic conjunctivitis, respectively, with systemic bioavailability of approximately 40% following intranasal administration [3].

Azelastine Hydrochloride Procurement: Why In-Class H1 Antagonists Cannot Be Interchanged Without Quantitative Differentiation


Second-generation antihistamines constitute a heterogeneous class of compounds with substantial divergence in receptor binding kinetics, anti-inflammatory potency beyond H1 antagonism, and clinically meaningful differences in onset of action. While oral antihistamines such as cetirizine, loratadine, and fexofenadine share the H1 antagonism mechanism, they differ fundamentally in their ability to inhibit mast cell mediator release and in the speed of symptom relief when delivered topically versus systemically [1]. Similarly, within the topical antihistamine category, azelastine is distinguished from agents like olopatadine and levocabastine by its superior potency in suppressing IL-6 and tryptase release from human mast cells at equimolar concentrations, despite olopatadine demonstrating greater efficacy in acute ocular itch reduction in the conjunctival allergen challenge model [2]. Furthermore, the differential onset of action—15 minutes for azelastine nasal spray versus 60 minutes for cetirizine and 75 minutes for loratadine—has direct implications for experimental design in environmental exposure chamber studies and for therapeutic positioning in acute allergen challenge models [3]. The following quantitative evidence dimensions provide the necessary data for scientific selection among these alternatives.

Azelastine Hydrochloride Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection Against Closest Comparators


Rapid Onset of Nasal Symptom Relief: Azelastine 0.15% Nasal Spray vs. Oral Cetirizine and Loratadine

In a four-way crossover study using the Environmental Exposure Unit (EEU) model of seasonal allergic rhinitis, azelastine nasal spray demonstrated a statistically significant reduction in Total Nasal Symptom Score (TNSS) at 15 minutes post-dose, compared to placebo (p < 0.001) [1]. By direct comparison, the onset of action for oral cetirizine 10 mg was 60 minutes (p = 0.015) and for oral loratadine 10 mg was 75 minutes (p = 0.034) [1]. At 15 minutes, azelastine achieved a TNSS reduction that oral antihistamines could not match until 45-60 minutes later. Overall participant satisfaction rated as good or very good was 46% for azelastine, 51% for cetirizine, and 30% for loratadine [1].

Allergic Rhinitis Environmental Exposure Chamber Onset of Action Clinical Pharmacology

Superior Mast Cell Stabilization Potency: Azelastine vs. Olopatadine in Human Mast Cell Mediator Release Inhibition

In human umbilical cord blood-derived cultured mast cells, azelastine demonstrated greater potency than olopatadine in inhibiting the release of interleukin-6 (IL-6) and tryptase [1]. The greatest inhibition of mediator release was observed with 24 μM azelastine, whereas achieving comparable inhibition required the use of 133 μM olopatadine [1]. This indicates that azelastine achieves similar or greater anti-inflammatory effects at approximately 5.5-fold lower molar concentration than olopatadine in this in vitro human mast cell model.

Mast Cell Biology Anti-inflammatory Activity IL-6 Inhibition Tryptase Release

Comparative H1 Receptor Binding Affinity: Azelastine Demonstrates Single-Digit Nanomolar Potency

Azelastine binds with high affinity to the human histamine H1 receptor, with a reported Ki of 0.6 nM . By comparison, the same vendor source reports that olopatadine has a Ki of approximately 3.5 nM for the human H1 receptor, indicating that azelastine exhibits approximately 5.8-fold higher binding affinity . In bovine cerebral cortex membranes, azelastine demonstrated Ki = 1.26 nM with 126-fold selectivity over H3 receptors (Ki = 158.49 nM) and 40-fold selectivity over α1-adrenergic receptors (Ki = 50.12 nM) [1].

Receptor Pharmacology Radioligand Binding H1 Antagonist Structure-Activity Relationship

Differential Anti-Itch Efficacy in Allergic Conjunctivitis: Azelastine 0.05% vs. Olopatadine 0.1% in Conjunctival Allergen Challenge

In a prospective, randomized, double-masked, contralaterally controlled conjunctival allergen challenge (CAC) study, olopatadine hydrochloride 0.1% ophthalmic solution was significantly more effective than azelastine hydrochloride 0.05% ophthalmic solution in reducing ocular itching [1]. Olopatadine demonstrated superior itch reduction from 3.5 minutes through 20 minutes post-allergen challenge, with an average mean unit difference of -0.31 on a 0-4 itching severity scale (P < 0.05) [1]. A separate randomized controlled trial reported responder rates of 92% for olopatadine 0.1% versus 80% for azelastine 0.05% [2].

Allergic Conjunctivitis Ocular Allergy Conjunctival Allergen Challenge Itch Assessment

Nasal Symptom Resolution Superiority: Azelastine vs. Oral Cetirizine in Specific Symptom Domains

In a large randomized multicenter study comparing azelastine nasal spray with oral cetirizine over 14 days, both treatments produced significant reductions in investigator-rated total symptom scores [1]. At day 7, symptom reductions were 47% for azelastine and 55% for cetirizine; at day 14, reductions were 61% and 67%, respectively [1]. While overall efficacy was comparable, patients' daily Visual Analogue Scale (VAS) scores showed significantly better resolution of nasal stuffiness and rhinorrhea in the azelastine-treated group than in the cetirizine-treated group (P values not explicitly stated in abstract but described as 'significantly better') [1]. Adverse events were reported by 12 patients in the azelastine group versus 20 patients in the cetirizine group, with drowsiness being the only frequently occurring event and this was reported in the azelastine group (P = 0.003) [1].

Allergic Rhinitis Nasal Stuffiness Rhinorrhea Symptom-Specific Efficacy

Comparative Efficacy in Mast Cell Histamine Release Inhibition: Azelastine vs. Other Antiallergic Agents

In rat peritoneal mast cells, azelastine inhibited IgE-mediated allergic histamine release with an IC50 of 4.8 μM [1]. At the IC50 level, azelastine was approximately 18 times more effective than astemizole (IC50 = 86.3 μM), 23 times more effective than ketotifen (IC50 = 112.2 μM), 28 times more effective than diphenhydramine (IC50 = 133 μM), and 425 times more effective than theophylline (IC50 = 2040.3 μM) [1]. Sodium cromoglycate (1-1000 μM) failed to exert any inhibitory effect in this model [1]. In a passive cutaneous anaphylaxis (PCA) model, oral azelastine demonstrated an ID50 of 1.4 mg/kg compared to astemizole (1.6 mg/kg), ketotifen (2.0 mg/kg), and diphenhydramine (10.9 mg/kg) at 2 hours post-administration, and uniquely maintained significant anti-PCA activity at 24 hours with an ID50 of 2.6 mg/kg [2].

Mast Cell Degranulation Histamine Release IgE-Mediated Allergy IC50 Comparison

Azelastine Hydrochloride: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Environmental Exposure Chamber Studies Requiring Rapid-Onset Nasal Symptom Relief

Azelastine 0.15% nasal spray is the preferred agent for environmental exposure chamber (EEC) or environmental exposure unit (EEU) studies where rapid onset of action is a critical endpoint. With a demonstrated 15-minute onset of action that is durable through 8 hours post-allergen challenge, azelastine enables study designs requiring acute symptom assessment windows that oral antihistamines (cetirizine 60 minutes; loratadine 75 minutes) cannot accommodate [1]. This rapid onset has been validated in multiple EEC studies, including head-to-head comparisons with mometasone nasal spray, where azelastine demonstrated superiority at each time point during the 8-hour study period [2].

In Vitro Mast Cell Biology and Anti-Inflammatory Mechanism Studies

For researchers investigating non-H1-receptor-mediated anti-inflammatory mechanisms, azelastine offers distinct advantages over other topical antihistamines. Its 5.5-fold greater potency than olopatadine in inhibiting IL-6 and tryptase release from human mast cells makes it the preferred compound for studying mast cell stabilization pathways independent of H1 antagonism [3]. Additionally, its 18- to 425-fold greater potency in inhibiting IgE-mediated histamine release compared to astemizole, ketotifen, diphenhydramine, and theophylline positions azelastine as a benchmark reference compound for mast cell degranulation assays [4].

Nasal Congestion-Focused Allergic Rhinitis Clinical Research

In clinical trials where nasal stuffiness and rhinorrhea are primary endpoints, azelastine nasal spray provides symptom-specific superiority over oral cetirizine despite comparable overall efficacy [5]. The ability of topically delivered azelastine to address nasal congestion—a symptom often refractory to oral antihistamines—makes it the appropriate selection for studies targeting the nasal decongestion component of allergic rhinitis. The 40% systemic bioavailability via the intranasal route also provides a defined pharmacokinetic profile for studies requiring quantification of systemic exposure following topical administration [6].

High-Affinity H1 Receptor Radioligand Binding Assays

Azelastine's single-digit nanomolar binding affinity (Ki = 0.6 nM for human H1R) makes it a suitable reference ligand for H1 receptor binding studies . Its high selectivity profile—126-fold over H3 receptors and 40-fold over α1-adrenergic receptors—enables its use in receptor occupancy assays and competition binding studies requiring a high-affinity, selective H1 antagonist probe [7]. The compound's established use as a competitive antagonist in [3H]-pyrilamine displacement assays provides a validated experimental framework for researchers establishing H1 receptor binding protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelastine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.